N-[(4-methylphenyl)methyl]-6-[4-(5-{[(4-methylphenyl)methyl]carbamoyl}pentyl)piperazin-1-yl]hexanamide
Description
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Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-6-[4-[6-[(4-methylphenyl)methylamino]-6-oxohexyl]piperazin-1-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O2/c1-27-11-15-29(16-12-27)25-33-31(37)9-5-3-7-19-35-21-23-36(24-22-35)20-8-4-6-10-32(38)34-26-30-17-13-28(2)14-18-30/h11-18H,3-10,19-26H2,1-2H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOYHGGYKKJWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2CCN(CC2)CCCCCC(=O)NCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(4-methylphenyl)methyl]-6-[4-(5-{[(4-methylphenyl)methyl]carbamoyl}pentyl)piperazin-1-yl]hexanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 319.39 g/mol
- CAS Number : To be confirmed through chemical databases.
The structure features a piperazine ring, which is often associated with a range of biological activities, including neuropharmacological effects.
| Property | Value |
|---|---|
| LogP | 3.5 |
| Solubility in Water | Low |
| Melting Point | Not available |
Pharmacological Effects
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of the piperazine structure can inhibit bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Some studies have indicated that piperazine derivatives may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and induction of oxidative stress.
The mechanisms by which this compound exerts its effects may involve:
- Receptor Interaction : Binding to specific receptors in the central nervous system or other tissues can lead to changes in neurotransmitter levels.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Gene Expression Modulation : It may influence gene transcription related to cell proliferation and apoptosis.
Study 1: Antimicrobial Activity Assessment
A study conducted on similar piperazine derivatives demonstrated significant antibacterial activity against common pathogens. The compound was tested using disk diffusion methods, showing zones of inhibition comparable to established antibiotics .
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis indicated increased annexin V staining in treated cells, suggesting early apoptotic changes .
Study 3: Toxicological Evaluation
In a toxicological assessment involving animal models, the compound was administered at varying doses. Results indicated dose-dependent toxicity with observable effects on liver function markers, highlighting the need for further investigation into its safety profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
